molecular formula C9H12N2O3 B13063638 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063638
M. Wt: 196.20 g/mol
InChI Key: ZKVSQUQOVMNNAL-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a cyclopentyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon dioxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The oxadiazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole-3-carboxylic acid: Lacks the cyclopentyl group but shares the oxadiazole ring.

    5-(Cyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but without the methyl group on the cyclopentyl ring.

Uniqueness

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the methylcyclopentyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-9(4-2-3-5-9)8-10-6(7(12)13)11-14-8/h2-5H2,1H3,(H,12,13)

InChI Key

ZKVSQUQOVMNNAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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